molecular formula C24H26O7 B4826427 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4826427
M. Wt: 426.5 g/mol
InChI Key: VXJSXNWAVHKKLK-UHFFFAOYSA-N
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Description

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative esterified with a 3,4,5-trimethoxybenzoate group. Its structure comprises a coumarin core (2-oxo-2H-chromen) substituted with a butyl group at position 4 and a methyl group at position 6. The 3,4,5-trimethoxybenzoate moiety is linked via an ester bond at position 7 of the coumarin scaffold. This compound is hypothesized to exhibit bioactivity influenced by both the lipophilic alkyl substituents on the coumarin ring and the electron-rich trimethoxybenzoyl group, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-6-7-8-15-13-21(25)31-22-14(2)18(10-9-17(15)22)30-24(26)16-11-19(27-3)23(29-5)20(12-16)28-4/h9-13H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJSXNWAVHKKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 3,4,5-Trimethoxybenzoate Esters

Several structurally related compounds highlight the impact of ester substituents and coumarin modifications on physicochemical and biological properties:

Compound Name Substituents (Coumarin) Ester/Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate 4-(4-methoxyphenyl), 8-methyl 3,4,5-trimethoxybenzoate C27H24O8 476.47 Higher lipophilicity; potential anticancer activity
Methyl 3,4,5-trimethoxybenzoate N/A Methyl ester C11H14O5 226.23 Precursor for syntheses; natural occurrence in plants
Propyl 3,4,5-trimethoxybenzoate N/A Propyl ester C13H18O5 254.28 Higher cytotoxicity (oral squamous cell lines) vs. branched analogs
Isopropyl 3,4,5-trimethoxybenzoate N/A Isopropyl ester C13H18O5 254.28 Reduced cytotoxicity vs. straight-chain propyl ester
N-Butyl-3,4,5-trimethoxybenzoamide N/A Butyl amide C14H21NO4 267.32 Moderate bioactivity (oral cancer)

Key Observations:

  • Alkyl Chain Length and Branching: The propyl ester of 3,4,5-trimethoxybenzoate (straight-chain) demonstrates superior cytotoxicity compared to its branched isopropyl counterpart, suggesting that linear alkyl chains enhance membrane interaction . The butyl group in the target compound may further increase lipophilicity, though direct activity data are unavailable in the provided evidence.
  • Coumarin Substituents: Replacing the 4-butyl group in the target compound with a 4-(4-methoxyphenyl) group (as in CAS 858748-99-9) increases molecular weight (476.47 vs.
  • Ester vs. Amide Linkage: The N-butyl-3,4,5-trimethoxybenzoamide (amide derivative) shows moderate activity, indicating that the ester linkage in the target compound may offer distinct pharmacokinetic advantages, such as hydrolysis resistance or improved solubility .

Physicochemical Properties

  • Density and Boiling Point: The target compound’s density is predicted to be ~1.27 g/cm³, comparable to 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate. Its boiling point (~613°C) reflects high thermal stability typical of aromatic esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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